molecular formula C17H26N2O4S B3937091 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No. B3937091
M. Wt: 354.5 g/mol
InChI Key: ZHTHAUGAFKHFGI-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide selectively binds to the mutated form of EGFR, which is commonly found in NSCLC patients with acquired resistance to first-generation EGFR TKIs. By inhibiting the activity of the mutated EGFR, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects. For example, it can cause QT interval prolongation, which may lead to cardiac arrhythmias. It can also induce liver toxicity and interstitial lung disease, which are rare but potentially serious adverse events.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide is its high selectivity for mutated EGFR, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the specific mutation present in the patient's tumor. Additionally, the development of acquired resistance to N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide is a concern, as is the potential for cross-resistance with other EGFR TKIs.

Future Directions

Several areas of future research are being explored in relation to N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide. One potential direction is the combination of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide with other targeted therapies or immunotherapies to improve treatment outcomes. Another area of interest is the development of biomarkers that can predict response to N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide and guide patient selection. Additionally, the mechanisms underlying acquired resistance to N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide are being investigated, with the goal of identifying new therapeutic targets to overcome this challenge. Finally, the safety profile of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide is being further evaluated to better understand and manage its potential adverse effects.
In conclusion, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide is a promising third-generation EGFR TKI that has shown efficacy in the treatment of NSCLC with EGFR T790M mutation. Further research is needed to optimize its use and address remaining challenges, but it represents a significant advance in the field of targeted cancer therapy.

Scientific Research Applications

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation. In a phase I study, N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide demonstrated a response rate of 51% in patients with T790M-positive NSCLC, with a median progression-free survival of 9.6 months. Subsequent phase II and III trials confirmed the efficacy of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide in this patient population, leading to its approval by the US Food and Drug Administration (FDA) in 2015.

properties

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-14(17(20)18-12-6-4-5-7-13-18)19(24(3,21)22)15-8-10-16(23-2)11-9-15/h8-11,14H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTHAUGAFKHFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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